molecular formula C10H18F2N2O2 B2866979 Tert-butyl (4s)-4-amino-3,3-difluoropiperidine-1-carboxylate CAS No. 2415515-29-4

Tert-butyl (4s)-4-amino-3,3-difluoropiperidine-1-carboxylate

Cat. No.: B2866979
CAS No.: 2415515-29-4
M. Wt: 236.263
InChI Key: APZOOTJWPGQYSZ-ZETCQYMHSA-N
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Description

Tert-butyl compounds are a class of organic compounds that contain a tert-butyl group, which consists of a central carbon atom bonded to three methyl groups . The specific compound you mentioned seems to be a complex organic molecule that likely contains an amino group (-NH2), a carboxylate group (-COO-), and two fluorine atoms attached to the same carbon, making it a difluorinated compound .


Molecular Structure Analysis

The molecular structure of a similar compound, tert-butyl (2S,4S)-4-hydroxy-2-(thiazolidine-3-carbonyl)pyrrolidine-1-carboxylate, has been reported . The structure likely includes a piperidine ring, which is a six-membered ring with one nitrogen atom, and various functional groups attached to this ring .


Chemical Reactions Analysis

Tert-butyl groups are known to be quite reactive. They can undergo a variety of chemical reactions, including oxidation and reduction, substitution reactions, and elimination reactions .


Physical and Chemical Properties Analysis

Tert-butyl compounds generally have low boiling points and are often gases or volatile liquids at room temperature . They are usually soluble in organic solvents but not in water .

Scientific Research Applications

Asymmetric Synthesis of Amines

N-tert-Butanesulfinyl aldimines and ketimines, related to tert-butyl (4s)-4-amino-3,3-difluoropiperidine-1-carboxylate, are highly versatile in the asymmetric synthesis of amines. These intermediates are utilized in creating a wide range of enantioenriched amines, including amino acids, amino alcohols, and trifluoromethyl amines, showcasing their significance in organic synthesis (Ellman, Owens, & Tang, 2002).

Synthesis of Schiff Base Compounds

In another application, starting with tert-butyl 4-oxopiperidine-1-carboxylate, Schiff base compounds are synthesized. These compounds exhibit properties like intramolecular hydrogen bonding, which are significant for chemical and structural analyses (Çolak, Karayel, Buldurun, & Turan, 2021).

Stereoselective Syntheses

Tert-butyl 3-allyl-4-oxopiperidine-1-carboxylate derivatives, related to the compound , are used in stereoselective syntheses. These processes result in various isomers, demonstrating the compound's utility in creating specific molecular configurations (Boev, Moskalenko, Belopukhov, & Przheval’skii, 2015).

Synthesis of Difluoromethylated Quinazolic Acid Derivatives

The compound is involved in intramolecular defluorinative cyclization under basic conditions, leading to the synthesis of difluoromethylated quinazolic acid derivatives. This process is crucial for developing cyclic amino acids (Hao, Ohkura, Amii, & Uneyama, 2000).

Synthesis of Piperidine Derivatives Fused with Oxygen Heterocycles

Tert-butyl 4-oxopiperidine-1-carboxylate dimethylhydrazone is used to synthesize N-Boc piperidine derivatives fused with oxygen heterocycles. This synthesis demonstrates the compound's role in creating complex bicyclic systems (Moskalenko & Boev, 2014).

Synthesis of Protein Tyrosine Kinase Inhibitor

Tert-butyl 4-methyl-3-oxopiperidine-1-carboxylate, a derivative, is a key intermediate in synthesizing a novel protein tyrosine kinase inhibitor, showcasing its pharmaceutical importance (Chen Xin-zhi, 2011).

NMR Studies in Protein Research

Derivatives of the compound, like O-tert-Butyltyrosine, are used in NMR studies for high-molecular-weight systems and for measuring ligand binding affinities in protein research (Chen, Kuppan, Lee, Jaudzems, Huber, & Otting, 2015).

Mechanism of Action

The mechanism of action of a chemical compound refers to how it interacts with other molecules. Tert-butyl groups can affect the properties of the molecule they are part of, including its reactivity, polarity, and interactions with other molecules .

Safety and Hazards

Tert-butyl compounds can be flammable and should be handled with care. They can cause irritation if they come into contact with the skin or eyes, and they can be harmful if inhaled or ingested .

Properties

IUPAC Name

tert-butyl (4S)-4-amino-3,3-difluoropiperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18F2N2O2/c1-9(2,3)16-8(15)14-5-4-7(13)10(11,12)6-14/h7H,4-6,13H2,1-3H3/t7-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APZOOTJWPGQYSZ-ZETCQYMHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C(C1)(F)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CC[C@@H](C(C1)(F)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

A suspension of 4-benzylamino-3,3-difluoro-piperidine-1-carboxylic acid tert-butyl ester (830 mg, 2.54 mmol), Pd/C (81.2 mg, 76.3 μmol) in MeOH (30 mL) was hydrogenated at room temperature for 14 hours. The catalyst was filtered off, washed thoroughly with MeOH and the solvents were evaporated. The title compound was obtained as colorless oil (601 mg, 100%).
Quantity
830 mg
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
81.2 mg
Type
catalyst
Reaction Step One

Synthesis routes and methods II

Procedure details

In a flame dried round-bottomed flask equipped with a magnetic stir bar and under inert atmosphere (N2), tert-butyl 4-(benzylamino)-3,3-difluoropiperidine-1-carboxylate (0.186 g, 0.57 mmol) was dissolved in MeOH (5 mL) and wet Pd/C 10% (50 mg) was added. The flask was purged with H2 gas and the reaction mixture stirred under an H2 atmosphere for 2 h at rt. The reaction mixture was filtered over celite and the cake was washed with MeOH and EA. The filtrate was concentrated under reduced pressure to give tert-butyl 4-amino-3,3-difluoropiperidine-1-carboxylate as a colorless oil. LC-MS-conditions 08: tR=0.49 min; [M-CH3+H]+=222.32.
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.186 g
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step Two
Name
Quantity
50 mg
Type
catalyst
Reaction Step Three

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